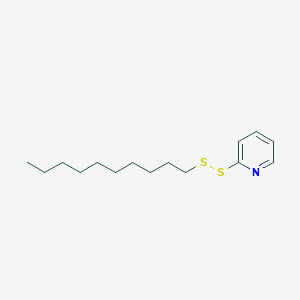
2-(Decyldisulfanyl)pyridine
Overview
Description
2-(Decyldisulfanyl)pyridine is a useful research compound. Its molecular formula is C15H25NS2 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Decyldisulfanyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Decyldisulfanyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Coordination Chemistry
- 2,6-Di(pyrazol-1-yl)pyridine and 2,6-Di(pyrazol-3-yl)pyridine derivatives, related to 2-(Decyldisulfanyl)pyridine, have been utilized as ligands in coordination chemistry. They offer unique advantages and disadvantages compared to terpyridines. Such ligands have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Chemical Reactions and Synthesis
- Pyridine derivatives, including those structurally similar to 2-(Decyldisulfanyl)pyridine, have been used in various chemical reactions. For example, pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates has been applied to synthesize various organic compounds, demonstrating the versatility of pyridine in organic synthesis (Iakobson et al., 2015).
Catalysis
- Pyridine-based ligands, closely related to 2-(Decyldisulfanyl)pyridine, have been shown to be effective in catalytic reactions. Direct arylation reactions of pyridine N-oxides, which are structurally similar to 2-(Decyldisulfanyl)pyridine, have been used in palladium-catalyzed cross-coupling reactions (Campeau et al., 2005).
Corrosion Inhibition
- 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which are structurally related to 2-(Decyldisulfanyl)pyridine, have been synthesized and investigated for their properties as corrosion inhibitors. These compounds have shown promising inhibition efficiencies in various mediums (Yıldırım & Cetin, 2008).
Surface Acidity Analysis
- Pyridine has been used as a probe molecule for the quantitative analysis of surface acidity in solid catalysts. This type of analysis is essential in understanding the catalytic properties of materials, including those involving pyridine derivatives (Barzetti et al., 1996).
Water Treatment
- Research has been conducted on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge (DBD) systems. This study highlights the importance of understanding the behavior of pyridine and its derivatives in environmental applications (Li et al., 2017).
properties
IUPAC Name |
2-(decyldisulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NS2/c1-2-3-4-5-6-7-8-11-14-17-18-15-12-9-10-13-16-15/h9-10,12-13H,2-8,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXAIQPLNWTZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Decyldisulfaneyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





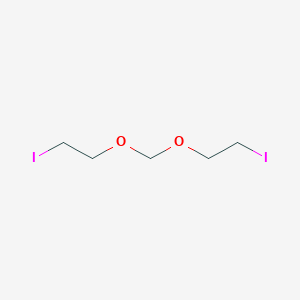
![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)
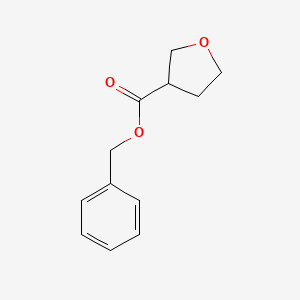

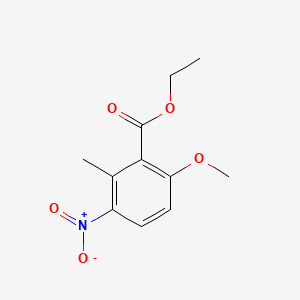
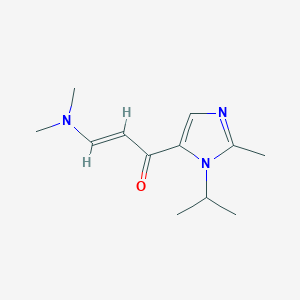
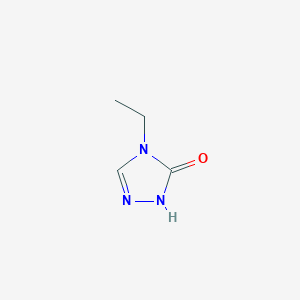

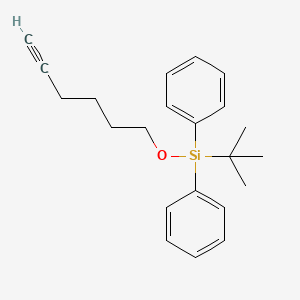

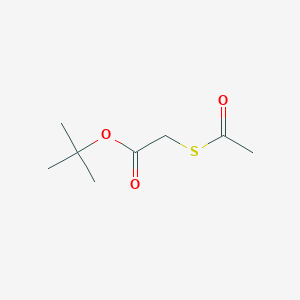
![1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B8264907.png)